molecular formula C9H10ClNO2 B2908075 (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine CAS No. 923215-34-3

(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine

Cat. No.: B2908075
CAS No.: 923215-34-3
M. Wt: 199.63
InChI Key: CCLGSDIFLDENKE-UHFFFAOYSA-N
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Description

(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine: is a chemical compound with the molecular formula C8H8ClNO2. It is a derivative of benzodioxin, featuring a chlorine atom and an amine group attached to the benzodioxin ring structure. This compound is of interest in various scientific research fields due to its unique chemical properties and potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine typically involves multiple steps, starting with the base compound benzodioxin. The chlorination and subsequent introduction of the amine group are key steps in the synthesis process. Common reagents used include chlorinating agents like thionyl chloride and aminating agents such as ammonia or primary amines.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving large-scale reactors and precise temperature and pressure conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed to convert the compound into its reduced forms, typically using reducing agents such as lithium aluminum hydride.

  • Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups, using reagents like halides or alkylating agents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmospheres.

  • Substitution: Halides, alkylating agents, and polar solvents.

Major Products Formed:

  • Oxidation: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction: Reduced forms of the compound, which may have different chemical and physical properties.

  • Substitution: Substituted derivatives with different functional groups attached to the benzodioxin ring.

Scientific Research Applications

(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine has several scientific research applications across various fields:

  • Chemistry: The compound is used as a building block in organic synthesis, contributing to the development of new chemical entities and materials.

  • Biology: It serves as a precursor for bioactive molecules, potentially influencing biological processes and pathways.

  • Medicine: The compound is explored for its pharmacological properties, including potential therapeutic applications in treating various diseases.

  • Industry: It is utilized in the production

Properties

IUPAC Name

(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8/h3-4H,1-2,5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLGSDIFLDENKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Cl)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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